

Crystal structure and molecular geometry of Ir(ppy)₂(acac)

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Compound of Interest

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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Bis(2-phenylpyridine)(acetylacetonato)iridium(III)

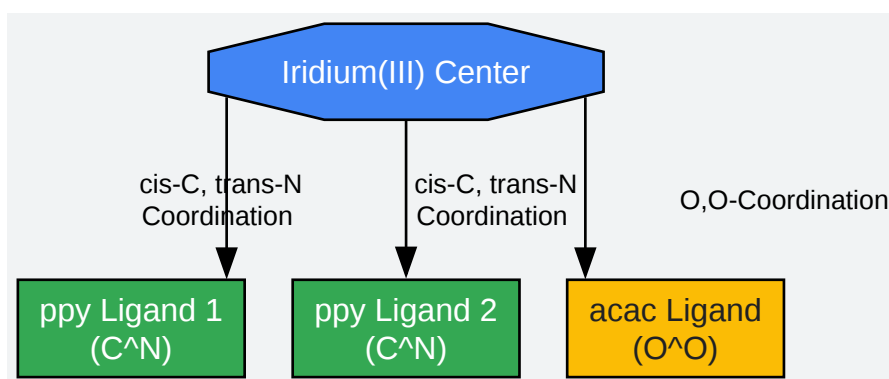
Introduction

Bis(2-phenylpyridine)(acetylacetonato)iridium(III), commonly abbreviated as Ir(ppy)₂(acac), is a pivotal organometallic complex in the field of materials science and optoelectronics. As a highly efficient green phosphorescent emitter, it has been extensively studied and utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its success stems from a combination of high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1] This technical guide provides a comprehensive overview of the molecular geometry, crystal structure, physicochemical properties, and standard experimental protocols for Ir(ppy)₂(acac), tailored for researchers and professionals in chemistry and materials science.

Molecular Geometry and Coordination

Ir(ppy)₂(acac) is a heteroleptic complex featuring a central Iridium(III) ion coordinated by two cyclometalated 2-phenylpyridine (ppy) ligands and one bidentate acetylacetonate (acac) ancillary ligand. The iridium center adopts a pseudo-octahedral coordination geometry. The two

ppy ligands coordinate through their phenyl carbon and pyridyl nitrogen atoms, resulting in a cis-C,C and trans-N,N arrangement.[2] This configuration minimizes steric hindrance and contributes to the complex's overall stability. The acac ligand coordinates through its two oxygen atoms, completing the octahedral sphere. The structure is often stabilized by intramolecular C-H...O contacts.



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Fig. 1: Coordination scheme of the Ir(ppy)₂(acac) complex.

Crystallographic and Structural Data

The precise molecular dimensions of Ir(ppy)₂(acac) have been determined by single-crystal X-ray diffraction. These studies confirm the slightly distorted octahedral geometry. While full crystallographic information files (CIF) are available from resources like the Cambridge Crystallographic Data Centre (CCDC), key structural parameters provide insight into the bonding environment of the iridium center.[3] In thin films, Ir(ppy)₂(acac) forms crystalline grains that exhibit a preferred orientation relative to the substrate.[2]

Table 1: Selected Bond Lengths for Ir(ppy)₂(acac) and Related Complexes

Bond	Atom Pair	Typical Length (Å)	Reference
Ir-C(ppy)	Ir - C	1.982 - 1.985	[3]
Ir-N(ppy)	Ir - N	~2.05 - 2.15	

| Ir-O(acac) | Ir - O | ~2.10 - 2.20 | |

Note: Bond lengths can vary slightly depending on the crystal packing and substitutional modifications.

Physicochemical and Photophysical Properties

$\text{Ir}(\text{ppy})_2(\text{acac})$ is a yellow, crystalline powder known for its robust thermal and chemical stability. Its photophysical properties are central to its function in OLEDs, characterized by strong absorption in the UV region and intense phosphorescent emission in the green region of the visible spectrum.

Table 2: Summary of Key Properties for $\text{Ir}(\text{ppy})_2(\text{acac})$

Property	Value	Reference(s)
CAS Number	337526-85-9	[1]
Chemical Formula	$\text{C}_{27}\text{H}_{23}\text{IrN}_2\text{O}_2$	[1]
Molecular Weight	599.70 g/mol	[1]
Appearance	Yellow powder/crystals	[1]
Melting Point	349-356 °C	[1]
UV Absorption (λ_{max})	259 nm (in THF)	[1]
Photoluminescence (λ_{em})	~524 nm (in THF)	[1]
HOMO Level	-5.6 eV	[1]
LUMO Level	-3.0 eV	[1]

| Thermal Stability (TGA) | >270 °C (0.5% weight loss) |[1] |

Experimental Protocols

Synthesis

The synthesis of $\text{Ir}(\text{ppy})_2(\text{acac})$ is typically achieved via a two-step process known as the Edkins method.[3][4] First, a chloro-bridged iridium dimer, $[\text{Ir}(\text{ppy})_2\text{Cl}]_2$, is formed, which is then reacted with acetylacetone in the presence of a base.

Step 1: Synthesis of the Chloro-Bridged Dimer $[\text{Ir}(\text{ppy})_2\text{Cl}]_2$

- Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$) and 2-phenylpyridine (ppyH, ~2.5 equivalents) are refluxed in a 3:1 mixture of 2-ethoxyethanol and water.
- The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
- Upon cooling, a yellow precipitate of the dimer forms, which is then filtered, washed with methanol and diethyl ether, and dried under vacuum.

Step 2: Synthesis of $\text{Ir}(\text{ppy})_2(\text{acac})$

- The $[\text{Ir}(\text{ppy})_2\text{Cl}]_2$ dimer, acetylacetonone (acacH, ~2.5 equivalents), and a base such as potassium carbonate (K_2CO_3 , ~5 equivalents) are suspended in a solvent like 2-ethoxyethanol.^[3]
- The mixture is refluxed under an inert atmosphere for 12-24 hours.
- After cooling to room temperature, the crude product is precipitated by adding the reaction mixture to water.
- The solid is collected by filtration, washed thoroughly with water and methanol, and then dried.

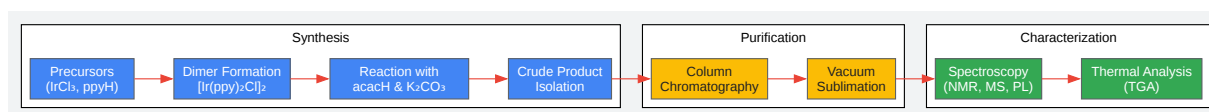
Purification: The crude $\text{Ir}(\text{ppy})_2(\text{acac})$ is typically purified by column chromatography (silica gel with a dichloromethane/hexane eluent) followed by recrystallization or, for high-purity electronic grade material, by temperature-gradient vacuum sublimation.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized complex:

- ^1H and ^{13}C NMR Spectroscopy: To verify the molecular structure and confirm the presence of both ppy and acac ligands.

- Mass Spectrometry: To confirm the molecular weight and isotopic distribution pattern characteristic of iridium.
- FTIR Spectroscopy: To identify characteristic vibrational modes of the aromatic rings and the acac ligand.
- UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the electronic and emissive properties of the complex.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

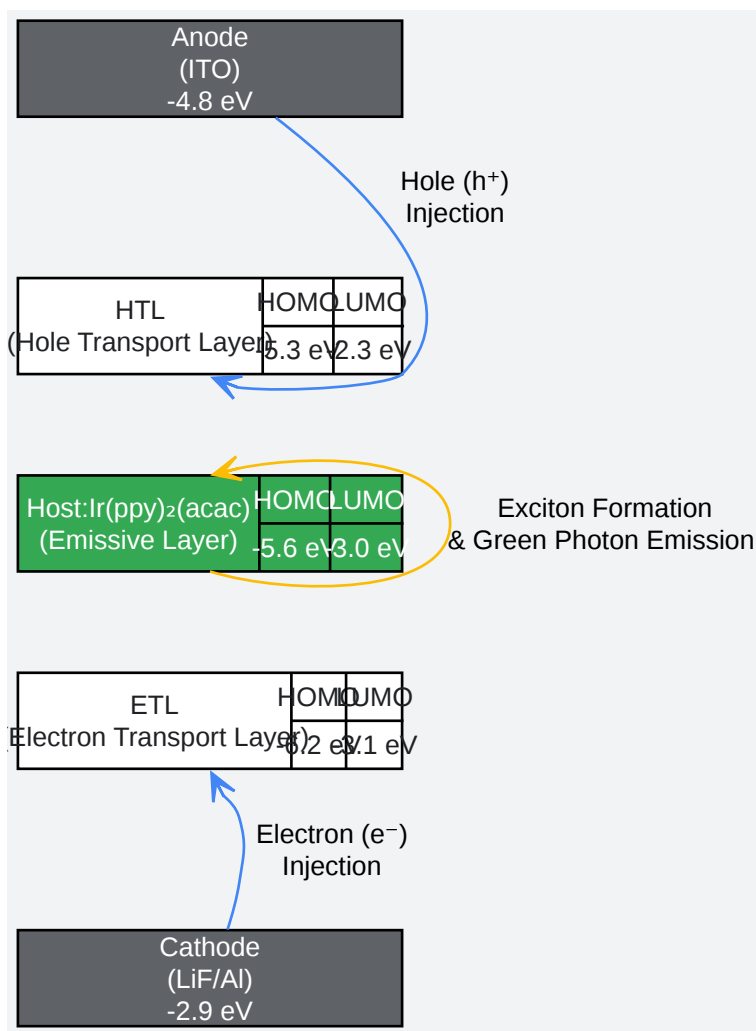


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Fig. 2: General experimental workflow for Ir(ppy)₂(acac).

Application Context: Electronic Structure in OLEDs

In an OLED device, Ir(ppy)₂(acac) is typically doped as a guest emitter into a host material with a wider energy gap. The HOMO and LUMO energy levels of the complex are critical for efficient charge carrier trapping and recombination. Holes and electrons are injected from the anode and cathode, respectively, and transported through hole-transport (HTL) and electron-transport (ETL) layers. They form excitons within the emissive layer, which are confined on the Ir(ppy)₂(acac) guest molecules due to their lower energy gap, leading to efficient phosphorescent emission.



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Fig. 3: Energy level diagram for a typical OLED with Ir(ppy)₂(acac).

Conclusion

Ir(ppy)₂(acac) remains a cornerstone material for green phosphorescent OLEDs due to its well-defined pseudo-octahedral geometry, which imparts high stability and exceptional photophysical properties. The cis-C,C, trans-N,N coordination of the cyclometalating ligands is a key structural feature that influences its electronic and emissive characteristics. A thorough understanding of its structure, properties, and synthesis is essential for the rational design of new, even more efficient, phosphorescent emitters for next-generation displays and lighting.

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